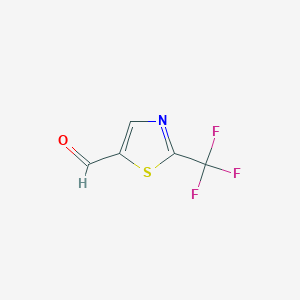

2-(Trifluoromethyl)thiazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTOCBWWASQPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590497 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-38-1 | |

| Record name | 2-(Trifluoromethyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's chemical and physical properties, provides a validated multi-step synthesis protocol, and outlines expected spectroscopic data for its characterization. Furthermore, this guide explores the reactivity of this intermediate and its significant applications, particularly its role as a precursor in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction

Heterocyclic compounds containing a thiazole ring are of significant interest in synthetic and biological chemistry due to their diverse pharmacological properties.[1] The introduction of a trifluoromethyl (-CF3) group into these scaffolds can profoundly enhance the biological activity, metabolic stability, and lipophilicity of the final products.[2] this compound (CAS No. 903130-38-1) is a pivotal intermediate that combines these features, making it a valuable component in the development of novel pharmaceuticals and agrochemicals.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties to its synthesis and application.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of approximately 154.7 °C at 760 mmHg.[4] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 903130-38-1 | [4] |

| Molecular Formula | C₅H₂F₃NOS | [2][5] |

| Molecular Weight | 181.14 g/mol | [2][5] |

| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | [4] |

| Physical Form | Liquid | [4] |

| Boiling Point | 154.7 ± 40.0 °C at 760 mmHg | [4] |

| InChI Key | SDTOCBWWASQPSN-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1csc(n1)C(F)(F)F | [6] |

Synthesis and Purification

A direct, one-pot synthesis of this compound is not extensively documented in readily available literature. However, a reliable and logical multi-step synthesis can be constructed from its carboxylic acid analogue, 2-(Trifluoromethyl)thiazole-5-carboxylic acid. This process involves the synthesis of the carboxylic acid, its reduction to the corresponding primary alcohol, and subsequent oxidation to the target aldehyde.

Part 1: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic acid

This procedure is adapted from established methods for synthesizing similar thiazole carboxylic acids.

-

Materials: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Triethylamine, Acetonitrile, Sodium Hydroxide, Hydrochloric Acid.

-

Procedure:

-

To a solution of thioacetamide (1.2 equivalents) in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Stir the mixture for 2 hours. A precipitate may form.

-

Add triethylamine (2.5 equivalents) dropwise. An exotherm and the evolution of fumes may be observed.

-

Gently reflux the mixture for 1 hour. The color may change to brown.

-

Cool the reaction mixture and add a 40% aqueous solution of sodium hydroxide. Heat the mixture to reflux to facilitate hydrolysis of the ester.

-

After cooling, distill off the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and ice, then acidify to a pH of less than 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(Trifluoromethyl)thiazole-5-carboxylic acid.

-

Part 2: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol

This is a standard reduction of a carboxylic acid to a primary alcohol.

-

Materials: 2-(Trifluoromethyl)thiazole-5-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solids and wash with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield (2-(Trifluoromethyl)thiazol-5-yl)methanol.

-

Part 3: Swern Oxidation to this compound

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.

-

Materials: (2-(Trifluoromethyl)thiazol-5-yl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes, during which a colorless gas evolves.

-

Add a solution of (2-(Trifluoromethyl)thiazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir for 30-45 minutes.

-

Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to be simple, showing two singlets in the aromatic region.

-

One singlet, corresponding to the aldehyde proton (-CHO), is expected to be significantly downfield, typically in the range of δ 9.5-10.5 ppm.

-

The other singlet, for the proton at the C4 position of the thiazole ring, is expected to appear in the range of δ 8.0-8.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The aldehyde carbonyl carbon should appear in the downfield region, around δ 180-190 ppm.

-

The carbon of the trifluoromethyl group will be observed as a quartet due to C-F coupling, typically in the range of δ 115-125 ppm.

-

The two carbons of the thiazole ring are also expected in the aromatic region, from δ 120-160 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹.

-

A medium intensity C-H stretching vibration for the aldehyde proton may be observed around 2720-2820 cm⁻¹.

-

Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group will be present, typically in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181.14).

-

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the aldehyde and the trifluoromethyl-substituted thiazole ring.

The aldehyde group can undergo a wide range of classical transformations, including:

-

Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive amination: Formation of amines via reaction with a primary or secondary amine in the presence of a reducing agent.

-

Wittig reaction: Conversion to alkenes.

-

Oxidation: Conversion to the corresponding carboxylic acid.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic aromatic substitution but can activate it for nucleophilic attack under certain conditions.

Applications in Medicinal Chemistry

The 2-(trifluoromethyl)thiazole moiety is a privileged scaffold in drug discovery. A prominent example where a structurally related core is found is in the tyrosine kinase inhibitor Nilotinib (Tasigna®), used for the treatment of chronic myelogenous leukemia (CML).[7] While not a direct precursor in all commercial syntheses, this compound represents a key building block for creating analogues and derivatives of such complex molecules. The synthesis of Nilotinib and related compounds often involves the coupling of a pyrimidine-aniline fragment with a side chain containing a trifluoromethyl-substituted aromatic or heteroaromatic ring.[7][8] The trifluoromethyl group in these structures is crucial for binding to the target kinase and for enhancing the overall pharmacokinetic profile of the drug.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry place (recommended storage at 2-8°C), under an inert atmosphere, and away from moisture and oxidizing agents.[3]

Conclusion

This compound is a highly functionalized and valuable intermediate for the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable organic transformations. The presence of both a reactive aldehyde group and a metabolically robust trifluoromethyl-thiazole core makes it an attractive starting point for the development of new chemical entities with enhanced biological properties. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical building block.

References

- 1. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1286734-84-6|2-(Trifluoromethyl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Modern Chemistry

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring substituted with a highly electronegative trifluoromethyl group and a reactive carbaldehyde functional group, imparts unique electronic properties and versatile reactivity. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde functionality serves as a crucial synthetic handle for the elaboration of more complex molecular architectures. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, purification, formulation, and quality control. This guide provides a detailed overview of the known and predicted physical characteristics of this compound and outlines the standard methodologies for their experimental determination.

Molecular Structure and Core Properties

The structural framework of this compound dictates its physical and chemical behavior. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, provides a rigid scaffold. The electron-withdrawing nature of the trifluoromethyl group at the 2-position significantly influences the electron density of the ring system and the reactivity of the aldehyde at the 5-position.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is crucial to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Source (Citation) | Notes |

| Molecular Formula | C₅H₂F₃NOS | --INVALID-LINK-- | - |

| Molecular Weight | 181.14 g/mol | --INVALID-LINK-- | - |

| Physical Form | Liquid | --INVALID-LINK-- | At standard temperature and pressure. |

| Boiling Point | 154.7 ± 40.0 °C (at 760 mmHg) | --INVALID-LINK-- | Predicted value; large error margin. |

| Melting Point | Not available | - | Expected to be below room temperature as it is a liquid. |

| Density | Not available | - | Predicted values would be necessary for practical applications. |

| Solubility | Not available | - | Expected to be soluble in common organic solvents. |

| CAS Number | 903130-38-1 | --INVALID-LINK-- | - |

Experimental Determination of Physical Properties: Methodologies and Rationale

Given the limited availability of experimental data, this section details the standard, authoritative protocols for determining the key physical properties of a liquid organic compound like this compound. Adherence to these standardized methods ensures data reliability and comparability across different laboratories.

Boiling Point Determination (OECD Guideline 103)

The boiling point is a fundamental physical property that provides an indication of a substance's volatility. The OECD Guideline 103 for the Testing of Chemicals outlines several acceptable methods.[1][2][3][4] For a small research-scale sample, the Siwoloboff method is often preferred due to its minimal sample requirement.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5] In the Siwoloboff method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Caption: Workflow for boiling point determination using the Siwoloboff method.

Step-by-Step Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small-diameter test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then clamped within a heating bath, such as a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heating and Observation: The heating bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, and the observed boiling point corrected to standard pressure (760 mmHg) if necessary, using a nomograph or appropriate formula.

Causality: The principle relies on the equilibrium between the liquid and vapor phases. The stream of bubbles indicates that the vapor pressure of the sample is overcoming the external pressure. The point at which the liquid re-enters the capillary signifies that the vapor pressure has just dropped below the external pressure, providing a precise measure of the boiling point.

Density Determination (OECD Guideline 109)

Density is an intrinsic property defined as mass per unit volume. For liquids, several accurate methods are available as described in OECD Guideline 109.[6][7][8] The pycnometer method is a highly accurate technique suitable for research purposes.

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely known volume.

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Protocol:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is carefully filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be recorded.

-

Mass Measurement: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality: This method's accuracy is contingent on the precise calibration of the pycnometer's volume and the accuracy of the mass measurements. Temperature control is critical as the density of liquids is temperature-dependent.

Solubility Determination (OECD Guideline 105)

Solubility data is crucial for understanding a compound's behavior in various solvent systems, which is vital for reaction work-ups, purification, and formulation. OECD Guideline 105 provides standardized methods for determining water solubility.[9][10][11][12] For solubility in organic solvents, a general flask method is employed.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Step-by-Step Protocol (Qualitative in Organic Solvents):

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Sample Addition: To a small, fixed volume of each solvent (e.g., 1 mL) in a separate vial, a small, measured amount of this compound is added (e.g., 10 mg).

-

Equilibration: The vials are agitated (e.g., vortexed or shaken) for a set period to ensure equilibrium is reached.

-

Observation: The miscibility of the compound in each solvent is observed and recorded. If the compound dissolves completely, it is deemed "soluble." If it remains as a separate phase or is cloudy, it is "insoluble" or "partially soluble."

Causality: The principle of "like dissolves like" is the guiding factor. The polarity of this compound, influenced by the polar thiazole ring and aldehyde group, as well as the nonpolar trifluoromethyl group, will determine its affinity for solvents of different polarities.

Spectroscopic Characterization: An Insight into Molecular Identity

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The proton on the thiazole ring would also appear as a singlet, likely in the aromatic region (7-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for each of the five carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal, typically above 180 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two aromatic carbons of the thiazole ring would have distinct chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. C-F stretching vibrations of the trifluoromethyl group would be expected to appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=N stretching vibrations of the thiazole ring would also be present.[7][13][14][15]

Conclusion

This compound is a valuable building block in chemical synthesis. While a comprehensive set of experimentally determined physical properties is not yet available, this guide has provided a framework for understanding its key characteristics. The outlined standardized protocols for experimental determination offer a clear path for researchers to generate reliable data. Furthermore, the predicted spectroscopic features provide a basis for the structural confirmation of this important compound. A thorough characterization of its physical properties will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

The Strategic Importance of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Modern Drug Discovery and Agrochemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to a heterocyclic system like thiazole, it imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character that can profoundly enhance the efficacy and pharmacokinetic profile of a bioactive molecule.[1] At the heart of this chemical space lies 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a versatile and highly valuable building block for the synthesis of a new generation of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and synthetic chemistry.

Part 1: Unveiling the Molecular Architecture and Physicochemical Profile

The chemical identity of this compound is defined by a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of a thiazole ring. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 903130-38-1 | --INVALID-LINK-- |

| Molecular Formula | C5H2F3NOS | --INVALID-LINK-- |

| Molecular Weight | 181.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 154.7 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, under inert gas, sealed, away from moisture | --INVALID-LINK--, --INVALID-LINK-- |

Part 2: Synthesis Strategies: Building the Core Scaffold

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the trifluoromethylated thiazole ring followed by the introduction of the aldehyde functionality.

Hantzsch Thiazole Synthesis of the Precursor Ester

A common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone or its equivalent. In the context of synthesizing precursors to our target aldehyde, this typically involves the reaction of thioacetamide with a halogenated derivative of a β-ketoester bearing a trifluoromethyl group.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (A Precursor)

This protocol is adapted from established procedures for similar structures.

-

Reaction Setup: To a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L).

-

Addition of Ketoester: To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm may be observed, raising the temperature to approximately 55°C.

-

Stirring: Stir the reaction mixture for 2.3 hours at room temperature, during which a yellow solid will precipitate.

-

Base Addition: Slowly add triethylamine (1380 g, 13.64 mol). The reaction temperature will rise to about 52°C.

-

Reflux: Gently reflux the contents for one hour (internal temperature of approximately 75.8°C).

-

Work-up: After cooling, the resulting ester can be isolated or carried forward to the next step.

Rationale behind the choice of reagents: Acetonitrile is a suitable polar aprotic solvent for this condensation. Triethylamine acts as a base to facilitate the cyclization and dehydration steps of the Hantzsch synthesis.

Formylation of the Thiazole Ring: The Vilsmeier-Haack Reaction

A plausible and direct method for introducing the aldehyde group at the 5-position of the 2-(trifluoromethyl)thiazole ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(trifluoromethyl)thiazole-5-carbaldehyde, a crucial building block in medicinal chemistry. The trifluoromethyl group often enhances the biological activity and metabolic stability of pharmaceutical candidates.[1] This document details the primary and alternative synthetic routes, offering in-depth explanations of the underlying chemical principles and providing detailed experimental protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction

The thiazole motif is a prominent scaffold in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. When substituted with a trifluoromethyl group, the resulting compounds often exhibit enhanced properties such as increased lipophilicity and improved metabolic stability, making them highly sought-after in drug discovery programs. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules, enabling the introduction of the trifluoromethylthiazole moiety through various chemical transformations of the aldehyde functional group.

This guide will explore the most prevalent and effective synthetic strategies for the preparation of this compound, with a focus on practical application and scientific rigor.

Primary Synthetic Pathway: Hantzsch Thiazole Synthesis Followed by Ester Reduction

The most established and reliable route to this compound involves a two-stage process: the initial construction of the thiazole ring system via the Hantzsch thiazole synthesis to form an ester precursor, followed by the selective reduction of the ester to the desired aldehyde.

"Ethyl_trifluoroacetoacetate" [label="Ethyl 4,4,4-trifluoro-3-oxobutanoate"]; "Halogenating_Agent" [label="Halogenating Agent\n(e.g., NCS, NBS)", shape=ellipse, fillcolor="#FFFFFF"]; "Thioacetamide" [label="Thioacetamide", shape=ellipse, fillcolor="#FFFFFF"]; "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" [label="Ethyl 2-halo-4,4,4-trifluoro-3-oxobutanoate"]; "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" [label="Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate"]; "DIBAL-H" [label="DIBAL-H\n(-78 °C)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ethyl_trifluoroacetoacetate" -> "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" [label="Halogenation"]; "Halogenating_Agent" -> "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate"; "Ethyl_2-halo-4,4,4-trifluoro-3-oxobutanoate" -> "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" [label="Hantzsch Thiazole\nSynthesis"]; "Thioacetamide" -> "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate"; "Ethyl_2-(trifluoromethyl)thiazole-5-carboxylate" -> "Target_Molecule" [label="Reduction"]; "DIBAL-H" -> "Target_Molecule"; }

Figure 1: Primary synthesis pathway to this compound.

Stage 1: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

The initial step involves the well-known Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. In this specific case, the necessary α-haloketone is derived from ethyl trifluoroacetoacetate.

Key Experimental Steps and Rationale:

-

Halogenation of Ethyl 4,4,4-trifluoro-3-oxobutanoate: The synthesis commences with the halogenation of the α-position of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is typically achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield the corresponding ethyl 2-chloro- or 2-bromo-4,4,4-trifluoro-3-oxobutanoate. The choice of halogenating agent can influence reaction times and yields, with the bromo derivative often being more reactive in the subsequent cyclization.

-

Hantzsch Cyclization with Thioacetamide: The resulting α-halo-β-ketoester is then reacted with thioacetamide. The sulfur atom of the thioacetamide acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen of the thioamide and the ketone carbonyl, which, after dehydration, forms the thiazole ring. This reaction is often carried out in a suitable solvent such as ethanol or acetonitrile.

Experimental Protocol: Synthesis of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide. | Ethyl 4,4,4-trifluoro-3-oxobutanoate, N-chlorosuccinimide, Dichloromethane, Room Temperature | α-Halogenation of the β-ketoester. |

| 2 | Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS). | - | Ensure complete halogenation. |

| 3 | Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate. | Water, Brine, Anhydrous Sodium Sulfate | Purification of the α-chloro-β-ketoester. |

| 4 | Concentrate the solution under reduced pressure to obtain the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate. | - | Isolate the intermediate. |

| 5 | Dissolve the crude product and thioacetamide in ethanol. | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Thioacetamide, Ethanol | Hantzsch thiazole synthesis. |

| 6 | Reflux the mixture for several hours until the reaction is complete. | - | Promote the cyclization and dehydration. |

| 7 | Cool the reaction mixture and remove the solvent under reduced pressure. | - | Isolate the crude product. |

| 8 | Purify the residue by column chromatography on silica gel. | Silica Gel, appropriate eluent (e.g., hexane/ethyl acetate mixture) | Obtain pure ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. |

Stage 2: Reduction of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate to this compound

The selective reduction of the ester functional group to an aldehyde, without over-reduction to the alcohol, is a critical step. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, particularly at low temperatures.[2][3][4]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The success of this partial reduction hinges on the stability of the tetrahedral intermediate formed upon the addition of the hydride from DIBAL-H to the ester carbonyl.[5] At -78 °C (typically achieved with a dry ice/acetone bath), this intermediate is stable and does not collapse to eliminate the ethoxide. Upon aqueous workup, the intermediate is hydrolyzed to the aldehyde. At higher temperatures, the intermediate is unstable and would lead to the formation of the corresponding alcohol.[6]

-

Stoichiometry of DIBAL-H: A slight excess of DIBAL-H (typically 1.0-1.2 equivalents) is used to ensure complete conversion of the starting ester.[5] Using a large excess could lead to over-reduction.

Experimental Protocol: DIBAL-H Reduction to this compound [2][5][7]

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous dichloromethane or toluene in a flame-dried flask. | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, Anhydrous Dichloromethane/Toluene | Provide an inert and dry reaction environment. |

| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Dry ice, Acetone | Achieve the critical low temperature for selective reduction. |

| 3 | Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. | DIBAL-H solution | Controlled addition of the reducing agent. |

| 4 | Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC. | - | Allow for complete formation of the stable intermediate. |

| 5 | Quench the reaction at -78 °C by the slow, dropwise addition of methanol. | Methanol | Decompose excess DIBAL-H. |

| 6 | Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl. | Rochelle's salt solution or dilute HCl | Hydrolyze the intermediate to the aldehyde and facilitate workup. |

| 7 | Stir vigorously until two clear layers are observed. | - | Break up the aluminum salts emulsion. |

| 8 | Separate the organic layer and extract the aqueous layer with dichloromethane. | Dichloromethane | Extract the product. |

| 9 | Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. | Brine, Anhydrous Magnesium Sulfate | Isolate the crude aldehyde. |

| 10 | Purify the crude product by column chromatography on silica gel if necessary. | Silica Gel, appropriate eluent | Obtain pure this compound. |

Alternative Synthetic Pathways

While the Hantzsch synthesis followed by DIBAL-H reduction is the most common approach, other synthetic strategies can be considered. These alternatives may offer advantages in specific contexts, such as avoiding cryogenic conditions or utilizing different starting materials.

Alternative 1: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)thiazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9][10][11] This pathway would involve the direct introduction of the aldehyde group onto a pre-formed 2-(trifluoromethyl)thiazole ring.

"2-TF-thiazole" [label="2-(Trifluoromethyl)thiazole"]; "Vilsmeier_Reagent" [label="Vilsmeier Reagent\n(POCl₃, DMF)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-TF-thiazole" -> "Target_Molecule" [label="Formylation"]; "Vilsmeier_Reagent" -> "Target_Molecule"; }

Figure 2: Vilsmeier-Haack formylation pathway.

Scientific Integrity and Logic:

The feasibility of this reaction depends on the electron density of the 2-(trifluoromethyl)thiazole ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, the thiazole ring itself is an electron-rich heterocycle. The formylation would be expected to occur at the C5 position, which is the most nucleophilic carbon in the thiazole ring. The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a relatively mild electrophile, which may allow for successful formylation despite the deactivating effect of the CF₃ group.[12]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | In a flame-dried flask under an inert atmosphere, cool a solution of dimethylformamide (DMF) to 0 °C. | DMF, 0 °C | Prepare for the formation of the Vilsmeier reagent. |

| 2 | Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. | POCl₃ | Generate the Vilsmeier reagent in situ. |

| 3 | Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. | - | Ensure complete formation of the reagent. |

| 4 | Add 2-(trifluoromethyl)thiazole to the Vilsmeier reagent. | 2-(Trifluoromethyl)thiazole | Initiate the electrophilic substitution. |

| 5 | Heat the reaction mixture (e.g., to 60-80 °C) for several hours, monitoring by TLC. | - | Drive the formylation reaction to completion. |

| 6 | Cool the reaction to room temperature and pour it onto crushed ice. | Crushed ice | Quench the reaction and begin hydrolysis of the iminium intermediate. |

| 7 | Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). | Aqueous base | Complete the hydrolysis and facilitate product extraction. |

| 8 | Extract the product with an organic solvent (e.g., ethyl acetate). | Ethyl acetate | Isolate the product from the aqueous phase. |

| 9 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. | Water, Brine, Anhydrous Sodium Sulfate | Purify the crude product. |

| 10 | Purify the residue by column chromatography or distillation. | Silica Gel or Distillation | Obtain pure this compound. |

Alternative 2: Oxidation of 2-(Trifluoromethyl)thiazole-5-methanol

A third approach involves the synthesis of the corresponding alcohol, 2-(trifluoromethyl)thiazole-5-methanol, followed by its selective oxidation to the aldehyde.

"Ester_Precursor" [label="Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., LiAlH₄, NaBH₄)", shape=ellipse, fillcolor="#FFFFFF"]; "Alcohol_Intermediate" [label="2-(Trifluoromethyl)thiazole-5-methanol"]; "Oxidizing_Agent" [label="Oxidizing Agent\n(e.g., PCC, DMP)", shape=ellipse, fillcolor="#FFFFFF"]; "Target_Molecule" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ester_Precursor" -> "Alcohol_Intermediate" [label="Reduction"]; "Reducing_Agent" -> "Alcohol_Intermediate"; "Alcohol_Intermediate" -> "Target_Molecule" [label="Oxidation"]; "Oxidizing_Agent" -> "Target_Molecule"; }

Figure 3: Alcohol oxidation pathway.

Rationale and Method Selection:

This two-step sequence first requires the complete reduction of the ester to the primary alcohol. This can be achieved with stronger reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride if the ester is sufficiently reactive. The subsequent selective oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this purpose.

Proposed Experimental Protocol: Alcohol Synthesis and Oxidation

Part A: Reduction to 2-(Trifluoromethyl)thiazole-5-methanol

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. | LiAlH₄, Anhydrous THF, 0 °C | Prepare the reducing agent slurry. |

| 2 | Slowly add a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate in anhydrous THF dropwise. | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Controlled addition of the ester to the reducing agent. |

| 3 | Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. | - | Ensure complete reduction to the alcohol. |

| 4 | Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). | Water, 15% NaOH | Decompose excess LiAlH₄ and precipitate aluminum salts. |

| 5 | Filter the resulting suspension and wash the solid with THF. | - | Remove the inorganic salts. |

| 6 | Concentrate the filtrate under reduced pressure and purify the residue by column chromatography. | Silica Gel | Obtain pure 2-(trifluoromethyl)thiazole-5-methanol. |

Part B: Oxidation to this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Dissolve 2-(trifluoromethyl)thiazole-5-methanol in anhydrous dichloromethane. | 2-(Trifluoromethyl)thiazole-5-methanol, Anhydrous Dichloromethane | Prepare the substrate for oxidation. |

| 2 | Add pyridinium chlorochromate (PCC) in one portion. | PCC | Mild oxidation of the primary alcohol. |

| 3 | Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. | - | Allow the oxidation to proceed to completion. |

| 4 | Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite. | Diethyl ether, Silica gel/Celite | Remove the chromium byproducts. |

| 5 | Concentrate the filtrate under reduced pressure. | - | Isolate the crude aldehyde. |

| 6 | Purify the crude product by column chromatography. | Silica Gel | Obtain pure this compound. |

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the Hantzsch synthesis of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, followed by its selective reduction with DIBAL-H at low temperature. This primary pathway offers good yields and high selectivity. Alternative routes, such as the Vilsmeier-Haack formylation and the oxidation of the corresponding alcohol, provide valuable options that may be advantageous under specific circumstances. The choice of synthetic route will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research or development program. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important fluorinated heterocyclic building block.

References

- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. Vilsmeier-Haack Reaction [drugfuture.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Signature of 2-(Trifluoromethyl)thiazole-5-carbaldehyde: A Predictive Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds bearing fluorinated moieties are of paramount importance. The trifluoromethyl group, in particular, is a privileged substituent known to enhance metabolic stability, binding affinity, and cell permeability. 2-(Trifluoromethyl)thiazole-5-carbaldehyde is a key synthetic intermediate that combines the reactive aldehyde functionality with the electronically distinct trifluoromethyl-substituted thiazole scaffold.[1] Its molecular formula is C₅H₂F₃NOS, and it has a molecular weight of 181.14 g/mol .

Accurate and unambiguous characterization of such building blocks is the bedrock of successful research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure, purity, and electronic environment.

This guide presents a comprehensive, predictive analysis of the key spectroscopic features of this compound. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, theoretical framework for its characterization. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently acquire and interpret high-quality data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic/aldehyde region.

-

Aldehyde Proton (H2): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the thiazole ring. It is expected to appear as a sharp singlet at a high chemical shift.

-

Thiazole Proton (H1): This proton is attached to an sp²-hybridized carbon (C4) of the heterocyclic ring. Its chemical shift is influenced by the adjacent sulfur atom and the deshielding effects of the nearby aldehyde and trifluoromethyl groups. It will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H1 (on C4) | 8.2 - 8.5 | Singlet (s) | 1H | Thiazole ring proton, deshielded by adjacent aldehyde group. |

| H2 (on C7) | 9.9 - 10.2 | Singlet (s) | 1H | Aldehyde proton, strongly deshielded by the carbonyl group. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The key features are the quaternary carbons and the characteristic quartet for the trifluoromethyl group due to one-bond C-F coupling.

-

Carbonyl Carbon (C7): This will be the most downfield signal, typical for an aldehyde.

-

Thiazole Ring Carbons (C2, C4, C5): These carbons will appear in the aromatic region. C2, being attached to the electronegative nitrogen and the CF₃ group, will be significantly affected. The carbon bearing the CF₃ group (C2) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (C6): This carbon will also show a strong one-bond C-F coupling, resulting in a prominent quartet.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Label | Predicted δ (ppm) | Multiplicity (¹JCF) | Rationale |

|---|---|---|---|

| C7 (CHO) | 180 - 185 | Singlet (s) | Aldehyde carbonyl carbon. |

| C2 | 160 - 165 | Quartet (q, ~38-42 Hz) | Thiazole carbon attached to N and CF₃ group. |

| C5 | 148 - 152 | Singlet (s) | Thiazole carbon attached to the aldehyde group. |

| C4 | 135 - 140 | Singlet (s) | Thiazole carbon bearing the single proton. |

| C6 (CF₃) | 118 - 122 | Quartet (q, ~270-275 Hz) | Trifluoromethyl carbon with large one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. Since there are no other fluorine atoms or adjacent protons to couple with, a single, sharp signal is expected.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Group | Predicted δ (ppm) | Multiplicity | Rationale |

|---|

| -CF₃ | -62 to -68 | Singlet (s) | Typical range for a CF₃ group on a heterocyclic ring.[2] |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence (e.g., zg30). Use a spectral width of ~20 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~250 ppm and a relaxation delay of 2 seconds. Co-add 512-1024 scans.

-

¹⁹F NMR: Acquire data using a standard proton-decoupled pulse sequence. Use a spectral width of ~100 ppm centered around -65 ppm. Co-add 64-128 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

The spectrum will be dominated by absorptions from the aldehyde, the thiazole ring, and the trifluoromethyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl.

-

C-H Stretches: A weak band from the aldehyde C-H and a band from the aromatic C-H on the thiazole ring.

-

C=N and C=C Stretches: Medium intensity bands associated with the thiazole ring vibrations.

-

C-F Stretches: Very strong, intense absorption bands due to the highly polar C-F bonds of the trifluoromethyl group.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aldehyde C-H | ~2850 and ~2750 | Weak | C-H Stretch |

| Aromatic C-H | ~3100 - 3150 | Medium | C-H Stretch |

| Aldehyde C=O | 1700 - 1720 | Strong, Sharp | C=O Stretch |

| Thiazole Ring | 1500 - 1600 | Medium | C=N and C=C Stretches |

| Trifluoromethyl | 1100 - 1350 | Very Strong | C-F Stretches |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Since the compound is a liquid, the simplest method is to use salt plates.[3]

-

Plate Preparation: Ensure the KBr or NaCl salt plates are clean, dry, and free of scratches.

-

Application: Place one drop of the liquid sample onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the assembled plates in the spectrometer's sample holder.

-

Background Scan: Run a background spectrum of the empty instrument.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for optimal signal quality.

-

Processing: The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule will ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺): The parent ion should be observed at an m/z corresponding to the molecular weight of the compound (181.14 g/mol ).

-

Key Fragments: Fragmentation is expected to occur via loss of stable neutral molecules or radicals. The most likely fragmentation pathways involve the cleavage of the aldehyde group and the trifluoromethyl group. Thiazole ring fragmentation is also a common pathway for such compounds.[4][5]

Table 5: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 181 | [C₅H₂F₃NOS]⁺ | Molecular Ion (M⁺) |

| 152 | [M - CHO]⁺ | Loss of the formyl radical |

| 112 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 84 | [C₃H₂NS]⁺ | Fragment from thiazole ring cleavage |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for this compound under EI-MS conditions.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution and start the acquisition.

-

Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern to the predicted values.

Overall Analytical Workflow

The comprehensive characterization of this compound follows a logical and self-validating workflow.

Caption: Spectroscopic characterization workflow.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data have been outlined based on fundamental principles and comparison with analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility. By using this guide, researchers, scientists, and drug development professionals can effectively anticipate the spectroscopic signature of this important synthetic intermediate, aiding in its unambiguous identification and quality assessment in further applications.

References

A Comprehensive Technical Guide to the Solubility of 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Building Block

The synthesis of novel chemical entities with tailored properties is the cornerstone of modern drug discovery and materials science. Among these, fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical and biological characteristics imparted by fluorine atoms. 2-(Trifluoromethyl)thiazole-5-carbaldehyde is a prime example of such a molecule, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the thiazole ring is a common scaffold in many biologically active compounds.[2][3]

A fundamental property governing the utility of any chemical compound is its solubility. This parameter influences everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its determination, and an understanding of the key factors influencing its behavior in various organic solvents.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, we must first dissect its molecular structure and the contributions of its constituent functional groups.

Key Structural Features:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The presence of these heteroatoms and the aromatic nature of the ring suggest that thiazole derivatives are generally moderately polar and can participate in various intermolecular interactions.[2] Thiazole itself is soluble in alcohol and ether.[2]

-

Trifluoromethyl (-CF3) Group: This highly electronegative group significantly influences the electronic properties of the thiazole ring. The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic stability of molecules containing this group.[4] Crucially, the -CF3 group is known to increase lipophilicity, which generally enhances solubility in non-polar organic solvents.

-

Carbaldehyde (-CHO) Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor. This feature will contribute to the compound's solubility in polar protic and aprotic solvents.

Predicting Solubility Behavior:

Based on these structural components, we can anticipate the following solubility trends for this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should be effective at dissolving the compound due to strong dipole-dipole interactions with the thiazole ring and the carbaldehyde group.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be good solvents. They can engage in hydrogen bonding with the nitrogen of the thiazole ring and the oxygen of the carbaldehyde group. A structurally similar compound, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is known to be soluble in methanol.

-

Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate should exhibit moderate solvating power.

-

Limited Solubility in Non-Polar Solvents: Hydrocarbon solvents such as hexanes and toluene are likely to be poor solvents for this compound due to its overall polar nature.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational principle for predicting solubility. This concept is rooted in the nature of intermolecular forces between the solvent and the solute. For dissolution to occur, the energy released from the formation of solvent-solute interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: The polar nature of the thiazole ring and the carbaldehyde group will lead to significant dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom in the carbaldehyde group can act as hydrogen bond acceptors, interacting favorably with protic solvents.

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in non-polar solvents.

The interplay of these forces dictates the solubility of the compound in a given solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Materials and Equipment

-

This compound (crystalline solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, toluene, hexanes)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, such as acetonitrile or methanol).

-

From this stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours).

-

-

Sampling:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

While specific experimental data is not available, the following table provides a template for presenting the results of a solubility study and includes predicted solubility classifications based on the theoretical principles discussed earlier.

| Organic Solvent | Dielectric Constant (at 20°C) | Predicted Solubility Classification | Predicted Intermolecular Forces |

| Polar Protic | |||

| Methanol | 32.7 | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 24.5 | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | |||

| DMSO | 46.7 | Very High | Dipole-Dipole |

| Acetonitrile | 37.5 | High | Dipole-Dipole |

| Acetone | 20.7 | Moderate to High | Dipole-Dipole |

| Ethyl Acetate | 6.0 | Moderate | Dipole-Dipole |

| Non-Polar | |||

| Dichloromethane | 9.1 | Moderate to Low | Dipole-Dipole, Van der Waals |

| Toluene | 2.4 | Low | Van der Waals |

| Hexanes | 1.9 | Very Low | Van der Waals |

Conclusion and Future Perspectives

Understanding the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a comprehensive overview of the structural features that influence its solubility, a theoretical framework for predicting its behavior in various organic solvents, and a detailed, field-proven protocol for its experimental determination.

The interplay between the polar thiazole and carbaldehyde moieties and the lipophilic trifluoromethyl group suggests a nuanced solubility profile, with a preference for polar organic solvents. For researchers and drug development professionals, the ability to accurately determine the solubility of this and other novel compounds is a critical skill. The methodologies outlined herein provide a robust foundation for these investigations, enabling the informed selection of solvents for synthesis, purification, and formulation, ultimately accelerating the journey from discovery to application. Further studies to generate and publish quantitative solubility data for this important building block would be of great value to the scientific community.

References

A Technical Guide to the Stability, Storage, and Handling of 2-(Trifluoromethyl)thiazole-5-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenge of a Key Synthetic Building Block

2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS No. 903130-38-1) is a heterocyclic aldehyde that has garnered significant interest as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its value lies in the unique combination of the thiazole scaffold, a common motif in bioactive molecules, and the trifluoromethyl (CF₃) group.[2][3] The CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly desirable feature in modern drug design.[1][4]

However, the very features that make this compound a potent synthetic tool—namely the reactive aldehyde group—also render it susceptible to degradation if not handled and stored with meticulous care. The integrity of this starting material is paramount; the presence of impurities, particularly the corresponding carboxylic acid, can lead to failed reactions, unpredictable yields, and compromised purity of the final products.

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the chemical stability of this compound. It outlines the primary degradation pathways and offers field-proven protocols for storage and handling to ensure its long-term viability and support the integrity of your research and development programs.

Chemical Profile and Inherent Instabilities

To understand the "why" behind the recommended protocols, one must first analyze the compound's structure and the inherent reactivity of its functional groups.

Molecular Structure Analysis

The molecule consists of three key components:

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. While relatively stable, the sulfur atom can be a site for oxidation under harsh conditions.

-

Trifluoromethyl (CF₃) Group: An exceptionally stable, electron-withdrawing group that influences the electronic properties of the thiazole ring but is not itself a point of instability under normal laboratory conditions.

-

Aldehyde (-CHO) Group: This is the primary site of reactivity and the principal source of the compound's instability. Aldehydes are well-known to be susceptible to oxidation.

Primary Degradation Pathways

The principal threat to the purity of this compound is oxidation. The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-5-carboxylic acid. This process is primarily mediated by atmospheric oxygen and can be accelerated by light and elevated temperatures. A secondary, though less common, degradation pathway could involve the oxidation of the thiazole's sulfur atom.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Conditions

The key to preserving this reagent is to create an environment that minimizes its exposure to the catalysts of its degradation: oxygen, moisture, heat, and light.

Summary of Supplier Recommendations

Different chemical suppliers provide slightly varied, yet consistent, storage advice. A summary of these recommendations underscores the consensus on the necessary precautions.

| Supplier / Data Source | Recommended Temperature | Atmosphere | Other Notes |

| MySkinRecipes[1] | 2-8°C | Store under inert gas | - |

| Sigma-Aldrich[5] | -20°C | Sealed storage | Away from moisture |

| Achmem[6] | 2-8°C | Inert atmosphere | - |

| ChemScene[7] | 2-8°C | - | Protect from light |

| Fisher Scientific[8] | Cool, well-ventilated | Store under an inert atmosphere | Keep containers tightly closed |

Core Storage Protocol: A Self-Validating System

Synthesizing the data and field experience leads to a robust, multi-tiered storage strategy. This protocol is designed to be self-validating; by following it, you actively prevent the chemical changes that compromise purity.

-

Temperature:

-

Short-Term Storage (< 3 months): Refrigerate at 2-8°C .[1][6][7] This temperature is sufficient to slow the kinetics of potential degradation for materials in active use.

-

Long-Term Storage (> 3 months): Freeze at -20°C .[5] This significantly halts oxidative and other degradation processes, preserving the compound's integrity for extended periods.

-

-

Atmosphere (Critical):

-

Always store under an inert atmosphere. [1][6][8] Oxygen is the primary culprit in aldehyde degradation. Before sealing, the container headspace should be purged with dry nitrogen or argon. For frequently used aliquots, a gas-tight syringe and a septum-sealed vial are recommended to avoid repeated introduction of air.

-

-

Moisture and Light:

-

Prevent moisture ingress. Store in a dry environment and ensure the container is tightly sealed.[5][9] Moisture can facilitate certain degradation pathways.

-

Protect from light. Use amber vials or store containers in a dark location (e.g., inside a secondary box within the refrigerator/freezer).[7] Light can provide the activation energy for radical-based oxidation.

-

Handling and Storage Decision Workflow

The following workflow provides a logical sequence for handling the compound upon receipt and during its lifecycle in the laboratory.

Caption: Decision workflow for proper storage of the compound.

Experimental Protocols for Stability Assessment

Trustworthiness in science comes from verification. These protocols provide a framework for assessing the purity of this compound upon receipt and over time.